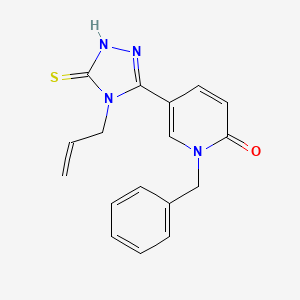
5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone is a compound belonging to the triazole family, notable for its diverse biological activities. Its unique structural features, including a triazole ring and a pyridinone moiety, position it as a candidate for various therapeutic applications. This article delves into the biological activities associated with this compound, supported by research findings and comparative analyses.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4S with a molar mass of approximately 318.42 g/mol. The presence of the allyl and sulfanyl groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . The triazole ring is known for its effectiveness against various fungi and bacteria. In vitro studies have shown that it can inhibit the growth of several pathogens, making it a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. The compound has demonstrated cytotoxic effects against different cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridinone moiety can engage in π-π stacking interactions. These interactions modulate the activity of target molecules, leading to observed biological effects such as inhibition of cell growth in cancer cells or antimicrobial activity against bacteria and fungi .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented in the table below:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 3-(4-methylthio-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl) | Contains methylthio group instead of allyl | Antifungal | Lacks the allyl group's reactivity |
| 5-(4-bromobenzyl)-1H-imidazolium | Imidazole instead of triazole | Antifungal | Different heterocyclic structure |
| 3-(4-chlorophenyl)-N-(2-methylphenyl)propanamide | Chlorophenyl substitution | Antibacterial | Different substitution pattern |
This comparison highlights how the combination of functional groups in this compound contributes to its distinct biological activity.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Antimicrobial Study : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL.
- Cytotoxicity Assay : Another study evaluated its cytotoxic effects on human breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 25 µM after 48 hours of exposure, indicating potent anticancer properties .
特性
IUPAC Name |
1-benzyl-5-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-10-21-16(18-19-17(21)23)14-8-9-15(22)20(12-14)11-13-6-4-3-5-7-13/h2-9,12H,1,10-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOLORWZKJFUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














